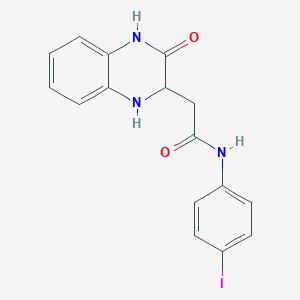

N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that features a quinoxaline core, an iodophenyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, often using iodine and a suitable oxidizing agent.

Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Análisis De Reacciones Químicas

Substitution Reactions

The 4-iodophenyl group is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions due to the lability of the C–I bond .

Oxidation and Reduction

The tetrahydroquinoxaline core (with a 3-oxo group) and acetamide moiety can undergo redox transformations:

Oxidation

-

Core Oxidation : The tetrahydroquinoxaline ring may oxidize to a fully aromatic quinoxaline system under strong oxidizing agents (e.g., KMnO₄) .

-

Amide Oxidation : Unlikely under mild conditions but may degrade under harsh oxidative environments (e.g., CrO₃) .

Reduction

-

Ketone Reduction : The 3-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, respectively.

-

Nitro Group Reduction : If present in derivatives, nitro groups reduce to amines (e.g., H₂/Pd-C) .

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

Ring Functionalization

The tetrahydroquinoxaline core can undergo electrophilic substitution or ring-opening reactions:

-

Electrophilic Aromatic Substitution :

-

Ring-Opening :

Strong bases (e.g., NaOH) may cleave the ring under reflux, yielding diamino derivatives.

Cross-Coupling via the Acetamide Nitrogen

The amide nitrogen can participate in reactions such as:

-

Alkylation : Formation of N-alkylated derivatives using alkyl halides (e.g., CH₃I/K₂CO₃) .

-

Acylation : Introduction of acyl groups via acid chlorides (e.g., AcCl/pyridine) .

Photochemical Reactions

The iodophenyl group may undergo photolytic C–I bond cleavage, generating aryl radicals for coupling or polymerization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of quinoxaline exhibit promising activity against various cancer cell lines. The incorporation of the iodophenyl group enhances the biological activity of these compounds due to its electron-withdrawing properties, which can influence the pharmacokinetics and bioavailability of the drug.

Case Study: Anticancer Activity

A study conducted on related quinoxaline derivatives demonstrated significant anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects . This suggests that N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be a lead compound for further development in cancer therapy.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties . The presence of the quinoxaline moiety is known to enhance antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Mycobacterium smegmatis | 6.25 µg/mL |

| 2 | Pseudomonas aeruginosa | 12.5 µg/mL |

| 3 | Candida albicans | 10 µg/mL |

These results indicate that modifications to the quinoxaline structure can lead to enhanced antimicrobial efficacy .

Neuropharmacological Applications

The compound is also being explored for its potential neuropharmacological applications . Quinoxaline derivatives have been implicated in neuroprotective effects and are being studied for their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that certain quinoxaline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The specific mechanisms involve the modulation of signaling pathways associated with cell survival.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been developed to enhance the efficiency of producing this compound and its derivatives.

Synthesis Overview

- Starting Materials : Iodophenyl derivatives and quinoxaline precursors.

- Reaction Conditions : Typically involve condensation reactions followed by cyclization steps.

- Characterization Techniques : The synthesized compounds are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Mecanismo De Acción

The mechanism of action of N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodophenyl group could enhance binding affinity through halogen bonding, while the quinoxaline core might interact with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- N-(4-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Uniqueness

N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and polarizability can lead to different interaction profiles and potentially enhanced biological effects.

Actividad Biológica

N-(4-Iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H14IN3O

- Molecular Weight : 347.20 g/mol

This compound features a tetrahydroquinoxaline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating various derivatives demonstrated that modifications in the structure could enhance their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 1: Antioxidant Activity of Related Compounds

| Compound | % Inhibition (Lipid Peroxidation) | IC50 (µM) |

|---|---|---|

| Compound A | 98.66 ± 1.57 | >100 |

| Compound B | 67.88 ± 5.48 | 68.86 |

| Compound C | 91.84 ± 5.39 | >100 |

Anticancer Activity

The tetrahydroquinoxaline framework has been associated with anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in various cancer cell lines. For example, this compound was tested against human cancer cell lines and exhibited notable cytotoxic effects .

Enzyme Inhibition

Additionally, this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The structure-activity relationship studies indicate that the presence of the iodophenyl group significantly enhances the inhibitory potency against specific targets like xanthine oxidase and cyclooxygenase .

Case Studies and Research Findings

- Study on Antioxidative Effects : A recent study focused on the antioxidative effects of related compounds found that those with a similar structure to this compound showed strong inhibition of lipid peroxidation and significant free radical scavenging activity .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound could effectively induce apoptosis in human breast cancer cells (MCF7), with mechanisms involving mitochondrial dysfunction and caspase activation .

- Enzyme Activity Modulation : Research indicated that derivatives of this compound could modulate enzyme activities linked to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Propiedades

IUPAC Name |

N-(4-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDWLIEUCBPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.